molecular formula C9H13FN2 B1526065 4-((Dimethylamino)methyl)-3-fluoroaniline CAS No. 1134541-61-9

4-((Dimethylamino)methyl)-3-fluoroaniline

Cat. No. B1526065
M. Wt: 168.21 g/mol
InChI Key: NREHYFFERQGKGJ-UHFFFAOYSA-N
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Description

The compound is a derivative of aniline, which is an organic compound with the formula C6H5NH2. It’s a primary amine that consists of a benzene ring attached to an amino group .


Synthesis Analysis

While specific synthesis methods for “4-((Dimethylamino)methyl)-3-fluoroaniline” are not available, similar compounds are often synthesized through nucleophilic substitution reactions or through the reaction of amines with halogenated compounds .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a benzene ring with various functional groups attached. For instance, 4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N .


Chemical Reactions Analysis

Similar compounds, such as DMAP, are known to be useful nucleophilic catalysts for a variety of reactions such as esterifications with anhydrides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, DMAP is a white solid that is more basic than pyridine .

Scientific Research Applications

Synthesis and Chemical Reactions

4-((Dimethylamino)methyl)-3-fluoroaniline and its derivatives are utilized in various synthesis processes. In a study by Fagnoni et al. (1999), the irradiation of similar haloanilines led to heterolytic dehalogenation, forming products such as 4-(Dimethylamino)biphenyl. This process demonstrates the compound's role in organic synthesis reactions (Fagnoni, Mella, & Albini, 1999).

Photophysical Studies

In photophysical research, derivatives of 4-((Dimethylamino)methyl)-3-fluoroaniline have been studied for their fluorescence properties. Szydłowska et al. (2003) investigated the electronic structures and molecular geometries of such compounds, highlighting their potential in understanding charge transfer and fluorescence in chemical compounds (Szydłowska, Kyrychenko, Nowacki, & Herbich, 2003).

Fluorescent Chemosensors

The compound and its derivatives have been used to develop fluorescent chemosensors. Yang et al. (2015) developed a chalcone derivative, including 4-dimethylamino 4-fluorochalcone, which exhibited distinct green fluorescence and was used as a selective cyanide anion probe, demonstrating its potential in biological and environmental systems (Yang, Cheng, Xu, Shao, Zhou, Xie, & Li, 2015).

Fluorophores for Protein Studies

Derivatives of 4-((Dimethylamino)methyl)-3-fluoroaniline are used in creating fluorophores for studying protein interactions. Loving and Imperiali (2008) developed an amino acid based on a solvatochromic fluorophore for application in protein-protein interaction studies, indicating its importance in biological research (Loving & Imperiali, 2008).

Environmental Sensing and Imaging

The compound is also used in environmental sensing and imaging. Asiri et al. (2015) synthesized a new fluorophore for use in organic photoemitting diodes, demonstrating the compound's application in advanced material sciences (Asiri, El-Daly, Alamry, Arshad, & Pannipara, 2015).

Safety And Hazards

Safety data sheets for similar compounds indicate that they can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Research into similar compounds is ongoing, with recent studies investigating their use in a variety of applications, including as catalysts in organic synthesis .

properties

IUPAC Name

4-[(dimethylamino)methyl]-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-12(2)6-7-3-4-8(11)5-9(7)10/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREHYFFERQGKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Dimethylamino)methyl)-3-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EA Larocque - 2021 - hammer.purdue.edu
Enzymes that regulate the biological activity of proteins via the phosphorylation of an amino acid residue from ATP are known as protein kinase1. Kinases can exist in different states (…
Number of citations: 2 hammer.purdue.edu

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